6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one is a synthetic compound belonging to the class of benzo[cd]indoles, which are known for their diverse biological activities. This compound features a morpholinylsulfonyl group, enhancing its potential as a therapeutic agent. The structure is characterized by a benzo[cd]indole core, which is a fused bicyclic system that contributes to its pharmacological properties.
This compound is derived from the benzo[cd]indole scaffold, which has been extensively studied for its role in cancer therapy and other medical applications. The classification of this compound falls under organic compounds, specifically as a sulfonamide derivative due to the presence of the sulfonyl group attached to a morpholine ring.
The synthesis of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one typically involves several key steps:
For example, one method describes the reaction of an acetylated benzo[cd]indole with a morpholinylsulfonamide in an organic solvent under controlled conditions, followed by purification steps to isolate the desired product .
The molecular formula for 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one is C15H16N2O3S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement.
6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .
The mechanism of action of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one primarily involves its role as an inhibitor of specific proteins involved in cancer progression. For instance:
Experimental data indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential utility in cancer therapy.
The physical properties of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one include:
Chemical properties include:
6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one has several applications in scientific research:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop targeted therapies for complex diseases such as cancer.
The benzo[cd]indol-2(1H)-one core represents a structurally distinctive heterocyclic system characterized by a fused pentacyclic architecture. This scaffold integrates a γ-lactam moiety within a naphthalene-derived framework, formally classified as a 1,8-naphtholactam [6]. The molecular formula of the parent compound (C₁₁H₇NO; MW: 169.18 g/mol) features an electron-deficient aromatic system due to the conjugated lactam carbonyl, which significantly influences its reactivity and supramolecular interactions [1] [6].
Crystallographic analysis reveals a near-planar structure with bond lengths indicating substantial delocalization across the fused ring system. The lactam carbonyl (C=O) exhibits a characteristic infrared absorption at ≈1670 cm⁻¹, while NMR spectroscopy shows diagnostic deshielding of the proton adjacent to the sulfonyl attachment point in 6-substituted derivatives . Thermal analysis demonstrates stability up to 250°C, with a sharp melting point between 179-183°C – a property critical for purification and formulation [2] [6]. The scaffold shows limited solubility in aqueous media but moderate solubility in polar aprotic solvents like DMSO and DMF, which facilitates its application in synthetic chemistry .
Table 1: Fundamental Properties of Benzo[cd]indol-2(1H)-one Scaffold
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₁H₇NO | Parent compound [1] |
Molecular Weight | 169.18 g/mol | [2] [6] |
Melting Point | 179-183°C | Powder form [2] |
pKa (Predicted) | 13.27 ± 0.20 | Computational estimation [6] |
LogP | 2.5 (at pH 6.6) | Octanol-water partition [6] |
Characteristic Solubility | Slightly soluble in ether | [2] |
The strategic incorporation of sulfonamide functionalities into heterocyclic systems emerged prominently during the 1980s as medicinal chemists explored bioisosteric replacements for carboxylic acid derivatives. Morpholine, a saturated nitrogen-oxygen heterocycle, gained particular attention as a sulfonyl attachment target due to its favorable physicochemical properties: moderate basicity (pKa ≈ 8.4), water solubility imparted by its polar oxygen atom, and conformational flexibility that enables optimal target engagement [3]. Early work focused on arylsulfonamides as protease inhibitors, but the specific fusion of morpholinylsulfonyl groups with benzo[cd]indol-2(1H)-one scaffolds represents a 21st-century innovation driven by targeted cancer therapeutics development.
Key synthetic breakthroughs enabled efficient coupling at the electron-rich 6-position of benzo[cd]indol-2(1H)-one. Modern routes typically employ:
The morpholinylsulfonyl group profoundly modifies the parent scaffold's properties:
Table 2: Evolution of Morpholinylsulfonyl-Heterocycle Hybrids
Time Period | Development Milestone | Therapeutic Context |
---|---|---|
1980-1990 | Early arylsulfonamide protease inhibitors | Antihypertensives, diuretics |
1995-2005 | Morpholinylsulfonyl introduction to quinoline cores | Kinase inhibitor optimization |
2010-Present | Fusion with benzo[cd]indol-2(1H)-one scaffold | BET bromodomain inhibitors [5] |
2015-Present | Development of 6-(4-morpholinylsulfonyl) derivatives | Targeted cancer therapeutics [3] [5] |
Sulfonamide-functionalized indole derivatives occupy a privileged space in medicinal chemistry due to their versatile target engagement capabilities. The benzo[cd]indol-2(1H)-one scaffold functionalized at the 6-position with a morpholinylsulfonyl group exhibits three-dimensionality that enables simultaneous interaction with both hydrophobic and hydrophilic protein domains – a characteristic essential for high-affinity binding to complex biological targets [3] [5].
Significant pharmacological applications include:
Table 3: Documented Biological Activities of 6-Substituted Benzo[cd]indol-2(1H)-one Derivatives
Biological Target | Activity | Compound Example | Key Reference |
---|---|---|---|
BRD4 Bromodomain (BD1) | Kd = 124 nM | Compound 85 derivative [5] | [5] |
MV4;11 Leukemia Cells | IC₅₀ = 0.42 μM (anti-proliferation) | Optimized derivative [5] | [5] |
Fluorescence Imaging | λₑₘ = 450 nm (cellular uptake) | Unmodified scaffold | |
ER Stress Modulation | Inhibits thapsigargin-induced apoptosis | Structural analogs [7] | [7] |
The 6-(4-morpholinylsulfonyl) substitution confers favorable pharmacokinetic properties including enhanced oral bioavailability (exemplified by derivative compound 85 with 75.8% bioavailability in rodent models) and moderate plasma half-life (t₁/₂ ≈ 3.95 h). These attributes stem from balanced lipophilicity (LogP ≈ 1.8-2.2) and the morpholine's role in reducing plasma protein binding [5]. Research continues to explore structural diversification at the 3-position of the indolone ring while preserving the critical morpholinylsulfonyl pharmacophore for targeted oncology applications.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: